
Calcium;diperiodate;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium diperiodate hydrate is a chemical compound that consists of calcium, periodate ions, and water molecules. It is known for its oxidizing properties and is used in various chemical reactions and industrial applications. The compound is typically represented by the formula Ca(IO4)2·xH2O, where x denotes the number of water molecules associated with the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium diperiodate hydrate can be synthesized through various methods. One common method involves the reaction of calcium hydroxide with periodic acid. The reaction is typically carried out in an aqueous solution, and the resulting product is then crystallized to obtain the hydrate form. The reaction can be represented as follows:
[ \text{Ca(OH)}_2 + 2 \text{HIO}_4 \rightarrow \text{Ca(IO}_4\text{)}_2 + 2 \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, calcium diperiodate hydrate is produced by reacting calcium salts, such as calcium chloride or calcium nitrate, with sodium periodate in an aqueous medium. The reaction mixture is then filtered, and the product is crystallized to obtain the hydrate form. The industrial process ensures high purity and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Calcium diperiodate hydrate undergoes various chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent and can oxidize various organic and inorganic compounds.
Reduction: It can be reduced to lower oxidation states of iodine, such as iodate or iodide.
Substitution: It can participate in substitution reactions where the periodate ion is replaced by other anions.
Common Reagents and Conditions
Oxidation: Common reagents include organic compounds like alcohols and aldehydes. The reaction is typically carried out in an acidic or neutral medium.
Reduction: Reducing agents such as sodium thiosulfate or sulfur dioxide are used. The reaction is usually performed in an aqueous medium.
Substitution: Reagents like sodium chloride or potassium bromide can be used to replace the periodate ion. The reaction conditions vary depending on the desired product.
Major Products Formed
Oxidation: The major products include oxidized organic compounds and iodate ions.
Reduction: The major products are iodate or iodide ions.
Substitution: The major products are the substituted calcium salts and the corresponding periodate derivatives.
Applications De Recherche Scientifique
Calcium diperiodate hydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as an oxidizing agent in various organic synthesis reactions. It is also used in analytical chemistry for the determination of certain compounds.
Biology: It is used in biochemical assays to study the oxidation of biomolecules.
Industry: It is used in the production of disinfectants and sanitizers. It is also used in water treatment processes to remove contaminants.
Mécanisme D'action
The mechanism of action of calcium diperiodate hydrate involves the transfer of oxygen atoms from the periodate ion to the substrate This results in the oxidation of the substrate and the reduction of the periodate ion The molecular targets and pathways involved depend on the specific reaction and substrate
Comparaison Avec Des Composés Similaires
Calcium diperiodate hydrate can be compared with other similar compounds, such as:
Calcium iodate: Similar in composition but has different oxidation states of iodine.
Sodium periodate: Similar oxidizing properties but different cation.
Potassium periodate: Similar oxidizing properties but different cation.
Uniqueness
Calcium diperiodate hydrate is unique due to its specific combination of calcium and periodate ions, which provides distinct chemical properties and reactivity. Its hydrate form also influences its stability and solubility, making it suitable for various applications.
Conclusion
Calcium diperiodate hydrate is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its strong oxidizing properties and unique chemical structure make it a valuable reagent in various scientific and industrial processes.
Propriétés
Formule moléculaire |
CaH2I2O9 |
|---|---|
Poids moléculaire |
439.90 g/mol |
Nom IUPAC |
calcium;diperiodate;hydrate |
InChI |
InChI=1S/Ca.2HIO4.H2O/c;2*2-1(3,4)5;/h;2*(H,2,3,4,5);1H2/q+2;;;/p-2 |
Clé InChI |
XEFIXKTZWXNGDH-UHFFFAOYSA-L |
SMILES canonique |
O.[O-]I(=O)(=O)=O.[O-]I(=O)(=O)=O.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


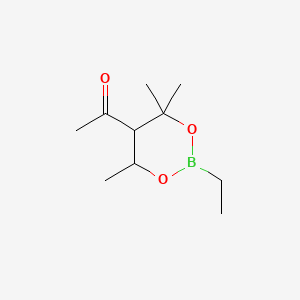
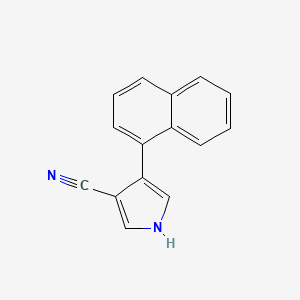
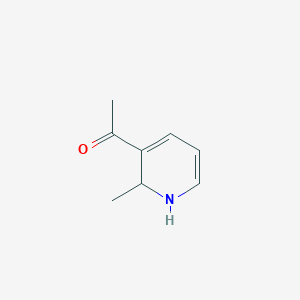
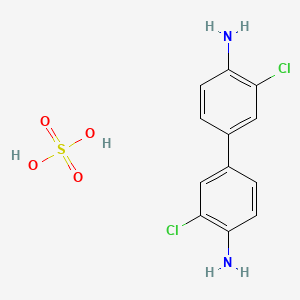
![1H-Cyclobuta[4,5]pyrrolo[1,2-a]benzimidazole(9CI)](/img/structure/B13800207.png)
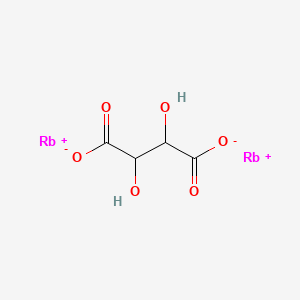


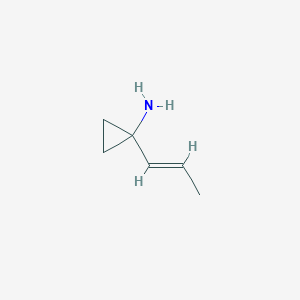
![5-Azido-1,3-dimethyl-6-nitro-8-phenylpyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B13800264.png)
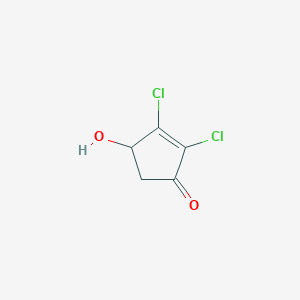
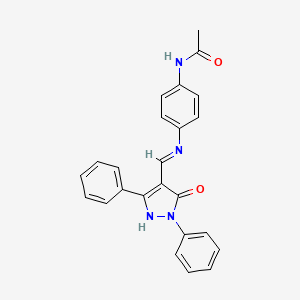
![4-[(2-Aminoethyl)sulfonyl]-piperazinone](/img/structure/B13800291.png)

